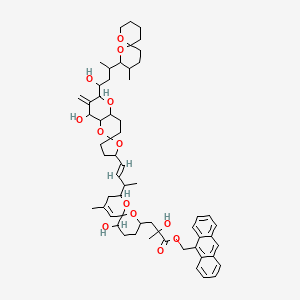
piperidin-2-ylmethyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidin-2-ylmethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H12F3NO3S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-2-ylmethyl trifluoromethanesulfonate typically involves the reaction of piperidine with trifluoromethanesulfonic anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Piperidine+Trifluoromethanesulfonic anhydride→Piperidin-2-ylmethyl trifluoromethanesulfonate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Piperidin-2-ylmethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a piperidine derivative with an amine substituent .
Aplicaciones Científicas De Investigación
Piperidin-2-ylmethyl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of biological pathways and mechanisms involving piperidine derivatives.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of piperidin-2-ylmethyl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group is known for its strong electron-withdrawing properties, which can influence the reactivity and biological activity of the compound. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Uniqueness
Piperidin-2-ylmethyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
127075-48-3 |
|---|---|
Fórmula molecular |
C7H12F3NO3S |
Peso molecular |
247 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





